molecular formula C16H29N3O4 B8118815 CArbamic acid, (cyclopentylcarbonimidoyl)bis-, bis(1,1-dimethylethyl) ester

CArbamic acid, (cyclopentylcarbonimidoyl)bis-, bis(1,1-dimethylethyl) ester

Cat. No.: B8118815
M. Wt: 327.42 g/mol
InChI Key: GMDWBXZSGSZSPX-UHFFFAOYSA-N
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Description

CArbamic acid, (cyclopentylcarbonimidoyl)bis-, bis(1,1-dimethylethyl) ester is an organic compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and are often used in various chemical reactions and applications. This compound is characterized by the presence of a cyclopentyl group and two tert-butoxycarbonyl (Boc) groups attached to the guanidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CArbamic acid, (cyclopentylcarbonimidoyl)bis-, bis(1,1-dimethylethyl) ester typically involves the reaction of cyclopentylamine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: CArbamic acid, (cyclopentylcarbonimidoyl)bis-, bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of CArbamic acid, (cyclopentylcarbonimidoyl)bis-, bis(1,1-dimethylethyl) ester primarily involves its role as a protecting group. The Boc groups protect the guanidine moiety from unwanted reactions during synthesis. Upon deprotection, the free guanidine can interact with molecular targets, such as enzymes or receptors, depending on the specific application .

Comparison with Similar Compounds

  • 1,3-Bis(tert-butoxycarbonyl)guanidine
  • 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea
  • N,N’-Di-Boc-S-methylisothiourea

Uniqueness: CArbamic acid, (cyclopentylcarbonimidoyl)bis-, bis(1,1-dimethylethyl) ester is unique due to the presence of the cyclopentyl group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it undergoes .

Properties

IUPAC Name

tert-butyl N-[N'-cyclopentyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O4/c1-15(2,3)22-13(20)18-12(17-11-9-7-8-10-11)19-14(21)23-16(4,5)6/h11H,7-10H2,1-6H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDWBXZSGSZSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC1CCCC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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